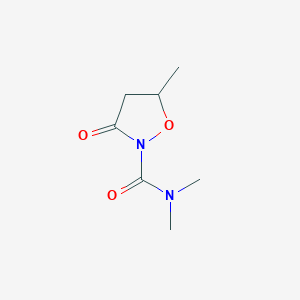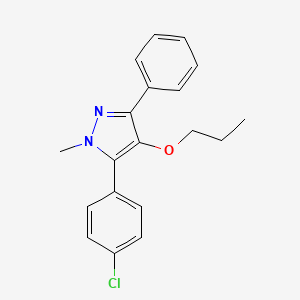
1,1-Bis(pentafluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(pentafluorophenyl)propan-2-one is an organic compound with the molecular formula C15H4F10O. It is characterized by the presence of two pentafluorophenyl groups attached to a central propan-2-one structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1,1-Bis(pentafluorophenyl)propan-2-one typically involves the reaction of pentafluorobenzene with acetone in the presence of a strong base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1,1-Bis(pentafluorophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, often facilitated by the electron-withdrawing fluorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Bis(pentafluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1,1-Bis(pentafluorophenyl)propan-2-one exerts its effects involves interactions with various molecular targets. The electron-withdrawing fluorine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The central ketone group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating its involvement in diverse chemical pathways.
Comparison with Similar Compounds
1,1-Bis(pentafluorophenyl)propan-2-one can be compared to other similar compounds, such as:
1,1-Bis(trifluoromethyl)propan-2-one: This compound has trifluoromethyl groups instead of pentafluorophenyl groups, resulting in different reactivity and applications.
1,1-Bis(pentafluorophenyl)ethanol:
1,1-Bis(pentafluorophenyl)ethane: Lacking the ketone group, this compound has different reactivity and is used in different applications.
The uniqueness of this compound lies in its combination of two pentafluorophenyl groups with a central ketone, providing a distinct set of chemical properties and reactivity patterns.
Properties
CAS No. |
62263-21-2 |
|---|---|
Molecular Formula |
C15H4F10O |
Molecular Weight |
390.17 g/mol |
IUPAC Name |
1,1-bis(2,3,4,5,6-pentafluorophenyl)propan-2-one |
InChI |
InChI=1S/C15H4F10O/c1-2(26)3(4-6(16)10(20)14(24)11(21)7(4)17)5-8(18)12(22)15(25)13(23)9(5)19/h3H,1H3 |
InChI Key |
SGYJHYUDPQYYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






silane](/img/structure/B14536495.png)
![Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14536505.png)

![[Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane)](/img/structure/B14536520.png)

![Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate](/img/structure/B14536524.png)



![9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B14536545.png)
